3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester
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Overview
Description
3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonic acid group, and a phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester typically involves multiple steps One common method includes the reaction of 3-pyridinesulfonic acid with phenyl chloroformate in the presence of a base to form the phenyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonic acid: A simpler analog without the phenyl ester and amino groups.
6-Phenyl-2-[(1-phenylethyl)amino]pyridine: Lacks the sulfonic acid group.
Phenyl esters of other sulfonic acids: Similar ester functionality but different core structures.
Uniqueness
3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
646053-50-1 |
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Molecular Formula |
C25H22N2O3S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
phenyl 6-phenyl-2-(1-phenylethylamino)pyridine-3-sulfonate |
InChI |
InChI=1S/C25H22N2O3S/c1-19(20-11-5-2-6-12-20)26-25-24(31(28,29)30-22-15-9-4-10-16-22)18-17-23(27-25)21-13-7-3-8-14-21/h2-19H,1H3,(H,26,27) |
InChI Key |
SWYOFNNWAPRCME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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